

Application Notes and Protocols for Metabolomic Studies Using (+)-SHIN1

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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B2487172

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Introduction

(+)-SHIN1 is a potent and selective dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2][3] These enzymes are crucial components of one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. By inhibiting SHMT1 and SHMT2, **(+)-SHIN1** disrupts the production of 1C units necessary for the synthesis of purines and thymidylate, thereby impacting cellular proliferation.[1][4] This makes **(+)-SHIN1** a valuable tool for studying the role of one-carbon metabolism in various physiological and pathological states, particularly in cancer biology. These application notes provide detailed protocols for the use of **(+)-SHIN1** in metabolomics studies to investigate its effects on cellular metabolism.

Mechanism of Action

(+)-SHIN1 exerts its biological effects by targeting the folate binding site of both SHMT1 and SHMT2.[5] This inhibition leads to a depletion of the cellular 1C pool, which has several downstream metabolic consequences, including:

- Inhibition of de novo purine synthesis: This leads to an accumulation of purine biosynthetic intermediates and a depletion of purine nucleotides.[2][4]
- Disruption of the thymidylate synthesis cycle.

- Alterations in amino acid metabolism: Specifically, the conversion of serine to glycine is blocked.[4]
- Induction of apoptosis: In some cancer cell lines, inhibition of SHMT by **(+)-SHIN1** can lead to ROS-dependent apoptosis through the intrinsic signaling pathway.[6]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations and effects of **(+)-SHIN1** on various cell lines.

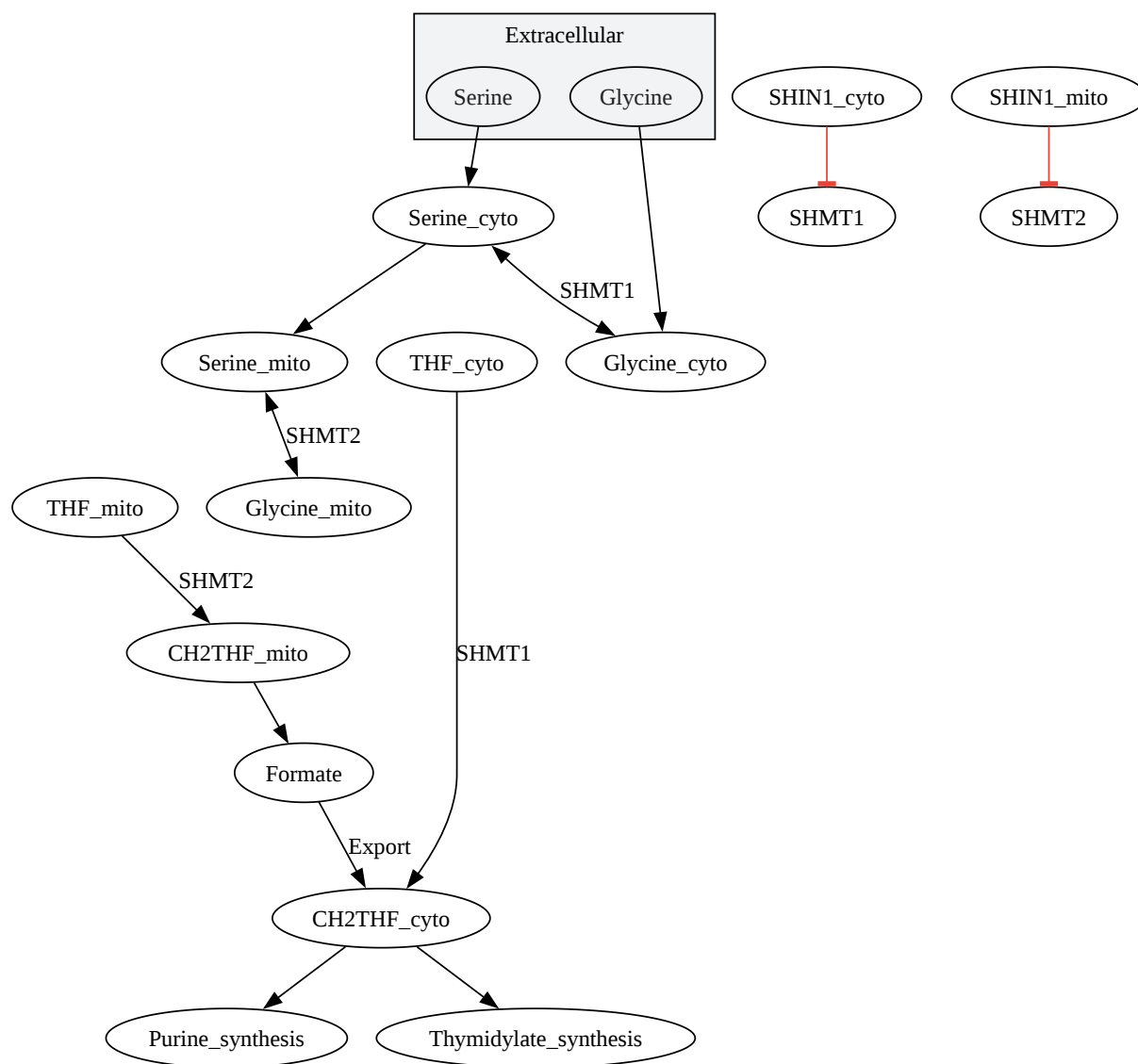
Table 1: In Vitro Inhibitory Activity of **(+)-SHIN1**

Target	IC50 (nM)	Assay Conditions	Reference
Human SHMT1	5	In vitro enzyme assay	[1][2]
Human SHMT2	13	In vitro enzyme assay	[1][2]

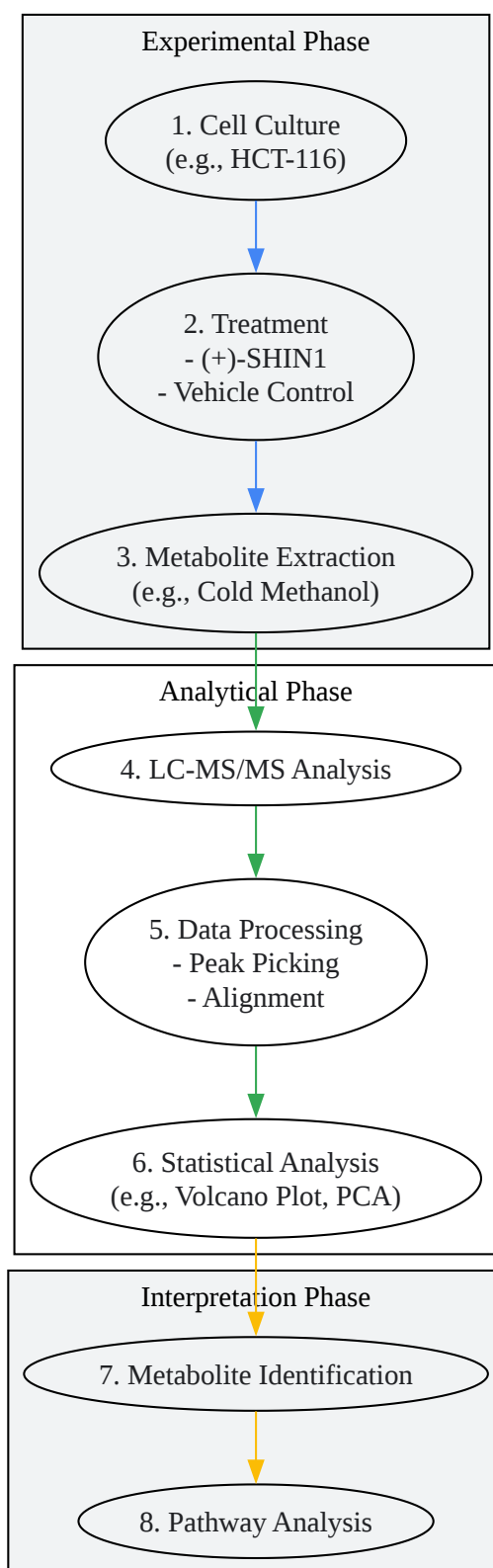
Table 2: Cell Growth Inhibition by **(+)-SHIN1**

Cell Line	IC50	Notes	Reference
HCT-116 (Wild-Type)	870 nM	Colon cancer cell line	[4] [5]
HCT-116 (SHMT2 knockout)	< 50 nM	Increased sensitivity due to reliance on SHMT1	[4]
8988T	< 100 nM	Pancreatic cancer cell line with defects in mitochondrial 1C metabolism	[4]
Jurkat	Not specified	T-cell acute lymphoblastic leukemia (T-ALL)	[4]
SU-DHL-4	Not specified	Diffuse large B-cell lymphoma (DLBCL)	[4]
T-ALL cell lines (average)	2.8 μ M	[7]	
B-ALL cell lines (average)	4.4 μ M	[7]	
AML cell lines (average)	8.1 μ M	[7]	

Signaling and Experimental Workflow Diagrams



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Experimental Protocols

Protocol 1: Cell Culture and Treatment with (+)-SHIN1

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

- Cell line of interest (e.g., HCT-116)
- Appropriate cell culture medium (e.g., DMEM for HCT-116)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **(+)-SHIN1** (stock solution in DMSO)
- Vehicle control (DMSO)
- Cell culture plates or flasks

Procedure:

- **Cell Seeding:** Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
- **(+)-SHIN1 Preparation:** Prepare a stock solution of **(+)-SHIN1** in sterile DMSO.^[1] Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically below 0.1% to avoid solvent toxicity.
- **Treatment:** Remove the existing medium from the cells and replace it with the medium containing the desired concentration of **(+)-SHIN1** or vehicle control.
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).^[4] The incubation time should be determined based on the specific aims of the experiment, such as observing acute metabolic changes or effects on cell proliferation.

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol is designed for the extraction of polar metabolites from adherent cell cultures.

Materials:

- Treated cells in culture plates
- Ice-cold 0.9% NaCl solution
- Ice-cold 80% Methanol (LC-MS grade)[8][9]
- Cell scraper
- Microcentrifuge tubes
- Centrifuge capable of 4°C and >13,000 x g

Procedure:

- Quenching and Washing:
 - Place the cell culture plates on ice to quench metabolic activity.
 - Aspirate the culture medium.
 - Gently wash the cells twice with ice-cold 0.9% NaCl solution, aspirating the wash solution completely after each wash.
- Extraction:
 - Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).[8]
 - Incubate on ice for 10 minutes.
 - Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

- Cell Lysis and Protein Precipitation:
 - Vortex the tubes for 1 minute.
 - Centrifuge at maximum speed ($>13,000 \times g$) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[8]
- Sample Collection:
 - Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
 - The resulting pellet can be saved for protein quantification to normalize the metabolomics data.
- Storage:
 - Dry the metabolite extracts using a centrifugal evaporator (SpeedVac) or a gentle stream of nitrogen.
 - Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS-based Untargeted Metabolomics Analysis

This is a general workflow for the analysis of extracted metabolites. Specific parameters will depend on the LC-MS system used.

Materials:

- Dried metabolite extracts
- LC-MS grade water with 0.1% formic acid (Solvent A)
- LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)[9]
- A C18 reverse-phase LC column

- A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

- Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial LC mobile phase (e.g., 5% Solvent B in Solvent A).
- Liquid Chromatography:
 - Inject the reconstituted sample onto the C18 column.
 - Separate the metabolites using a gradient of Solvent A and Solvent B. A typical gradient might start at 5% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
- Mass Spectrometry:
 - Analyze the eluting metabolites using the mass spectrometer in both positive and negative ionization modes in separate runs.
 - Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect both MS1 and MS/MS spectra.

Protocol 4: Data Analysis and Interpretation

Software:

- Vendor-specific software for initial data processing.
- Open-source software such as XCMS, MZmine, or MetaboAnalyst for peak picking, alignment, and statistical analysis.[\[10\]](#)
- Pathway analysis software (e.g., MetaboAnalyst, KEGG).

Procedure:

- Data Pre-processing: Use software to perform peak detection, deconvolution, and alignment across all samples.

- **Statistical Analysis:** Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis (PCA), and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify metabolites that are significantly different between **(+)-SHIN1** treated and control groups.[\[11\]](#)[\[12\]](#)
- **Metabolite Identification:** Identify the significantly altered metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).
- **Pathway Analysis:** Use the identified metabolites to perform pathway analysis to understand the biological pathways perturbed by **(+)-SHIN1** treatment.

Concluding Remarks

(+)-SHIN1 is a powerful research tool for dissecting the role of one-carbon metabolism in health and disease. The protocols and information provided here offer a framework for designing and executing metabolomics experiments to elucidate the metabolic consequences of SHMT inhibition. Careful experimental design, execution, and data analysis are critical for obtaining high-quality, interpretable results.

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